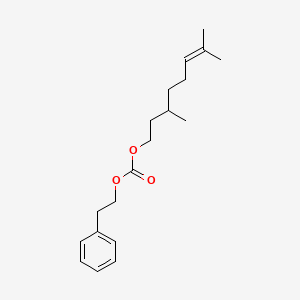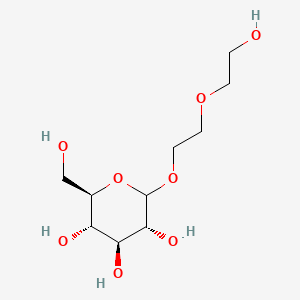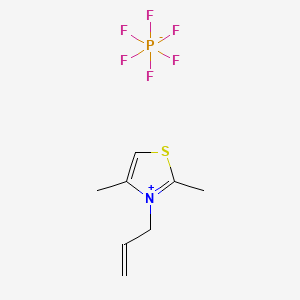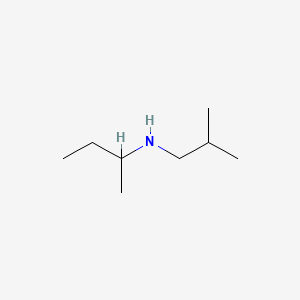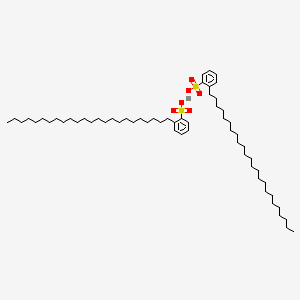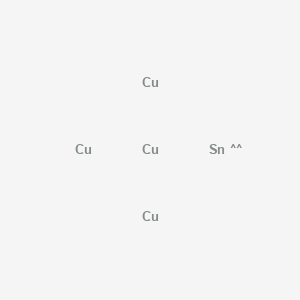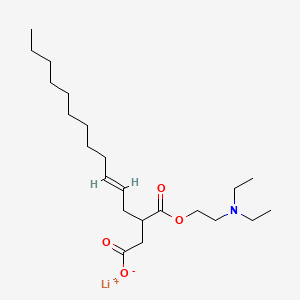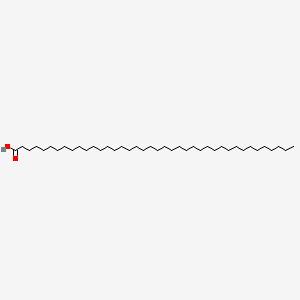
(E)-2,6-Dimethyloct-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,6-Dimethyloct-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in its carbon chain, and two methyl groups attached to the second and sixth carbon atoms. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethyloct-3-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,6-dimethyloct-2-en-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.
化学反応の分析
Types of Reactions
(E)-2,6-Dimethyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 2,6-Dimethyloct-3-en-2-one or 2,6-Dimethyloct-3-enoic acid.
Reduction: 2,6-Dimethyloctan-2-ol.
Substitution: 2,6-Dimethyloct-3-en-2-yl chloride.
科学的研究の応用
(E)-2,6-Dimethyloct-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
作用機序
The mechanism by which (E)-2,6-Dimethyloct-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its odor. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethyloctan-2-ol: A saturated analog of (E)-2,6-Dimethyloct-3-en-2-ol.
2,6-Dimethyloct-3-en-2-one: An oxidized form of the compound.
2,6-Dimethyloct-3-enoic acid: Another oxidized derivative.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, such as its reactivity and odor profile, making it valuable in various applications.
特性
CAS番号 |
84282-48-4 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(E)-2,6-dimethyloct-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h6,8-9,11H,5,7H2,1-4H3/b8-6+ |
InChIキー |
MPNPHWUUIRXMIS-SOFGYWHQSA-N |
異性体SMILES |
CCC(C)C/C=C/C(C)(C)O |
正規SMILES |
CCC(C)CC=CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
